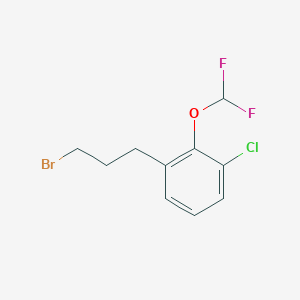
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene is an organic compound characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a trifluoromethylthio group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene involves several steps. One common method includes the reaction of 3-(3’-trifluoromethylphenyl)propanol with thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). The reaction is carried out at room temperature and then heated to 45°C for 20 hours. The resulting product is purified by vacuum distillation .
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles.
Oxidation and Reduction Reactions:
Addition Reactions: The trifluoromethylthio group can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include thionyl chloride, DMF, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can participate in various interactions, including hydrogen bonding and van der Waals forces, which can affect the compound’s reactivity and binding affinity. The specific pathways and molecular targets depend on the context of its application.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene can be compared with other similar compounds such as:
(3-Chloropropyl)benzene: Lacks the trifluoromethylthio group, making it less reactive in certain contexts.
1-Chloro-2-(3-chloropropyl)-5-(trifluoromethylthio)benzene: Similar structure but with different substitution patterns, leading to different reactivity and applications.
Benzene, 1-(3-chloropropyl)-3-(trifluoromethyl):
Propiedades
Fórmula molecular |
C12H14ClF3S |
|---|---|
Peso molecular |
282.75 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-ethyl-5-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C12H14ClF3S/c1-2-9-6-10(4-3-5-13)8-11(7-9)17-12(14,15)16/h6-8H,2-5H2,1H3 |
Clave InChI |
LCCFWUAQLGIKEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC(=C1)SC(F)(F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)







